molecular formula C12H16N2O4 B4895882 (2-ETHYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE

(2-ETHYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE

Cat. No.: B4895882
M. Wt: 252.27 g/mol
InChI Key: LNBNDFQXKIDHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethylpiperidino)(5-nitro-2-furyl)methanone is a chemical compound with the molecular formula C12H16N2O4. It is a derivative of piperidine and furan, featuring a nitro group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylpiperidino)(5-nitro-2-furyl)methanone typically involves the reaction of 2-ethylpiperidine with 5-nitro-2-furaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylpiperidino)(5-nitro-2-furyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethylpiperidino)(5-nitro-2-furyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antibacterial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (2-Ethylpiperidino)(5-nitro-2-furyl)methanone involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-Nitro-2-furyl)(4-nitrophenyl)methanone
  • (2-Ethyl-1-piperidinyl)(5-nitro-2-furyl)methanone

Uniqueness

(2-Ethylpiperidino)(5-nitro-2-furyl)methanone is unique due to its specific combination of a piperidine ring and a nitro-substituted furan ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-2-9-5-3-4-8-13(9)12(15)10-6-7-11(18-10)14(16)17/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBNDFQXKIDHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726325
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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